Acidity: 19-Fold Greater Acid Strength vs. Non-Fluorinated Analog
The predicted pKa of 2-acetyl-3,6-difluorobenzoic acid is 2.86 ± 0.10, compared to pKa 4.13 (literature value) for the non-fluorinated analog 2-acetylbenzoic acid (CAS 577-56-0) . The 1.27 pKa unit decrease corresponds to an approximately 19-fold increase in acid strength, attributable to the electron-withdrawing effect of the two fluorine atoms at the 3- and 6-positions . This difference has practical consequences for deprotonation extent at physiological pH and for salt formation with basic counterions during purification or formulation.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.86 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Acetylbenzoic acid (CAS 577-56-0): pKa = 4.13 (literature, 25°C) |
| Quantified Difference | ΔpKa = −1.27 (target is ~19-fold more acidic) |
| Conditions | Predicted pKa (target) vs. experimentally determined pKa (comparator), both at 25°C in aqueous medium |
Why This Matters
A 19-fold difference in acidity directly affects ionisation state, aqueous solubility, salt formation, and pH-dependent liquid-liquid extraction behaviour, making the non-fluorinated analog unsuitable as a drop-in replacement in any process where proton-transfer equilibria matter.
